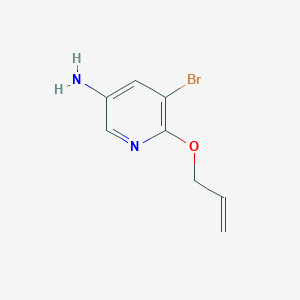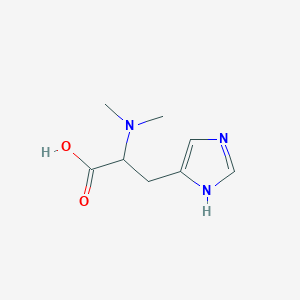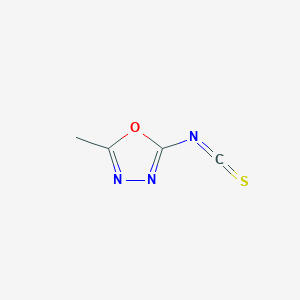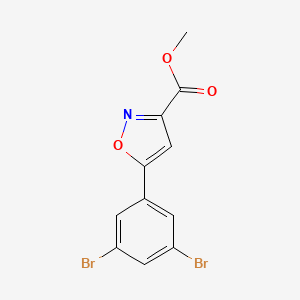
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, a phenothiazine core, and a carbonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the Dimethylamino Group: The phenothiazine core is then reacted with 4-(dimethylamino)benzaldehyde under acidic conditions to introduce the dimethylamino group.
Addition of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent such as cyanogen bromide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.
Aplicaciones Científicas De Investigación
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenothiazine core can intercalate into biological membranes or DNA. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound with similar core structure but lacking the dimethylamino and carbonitrile groups.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Propiedades
Fórmula molecular |
C21H17N3S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
10-[4-(dimethylamino)phenyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H17N3S/c1-23(2)16-8-10-17(11-9-16)24-18-5-3-4-6-20(18)25-21-12-7-15(14-22)13-19(21)24/h3-13H,1-2H3 |
Clave InChI |
HGUKZYAQDNAEDA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


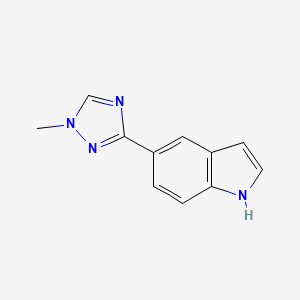
![1-[4-(Trifluoromethoxy)benzyl]guanidine](/img/structure/B13699503.png)

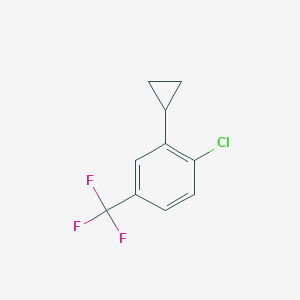
![2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
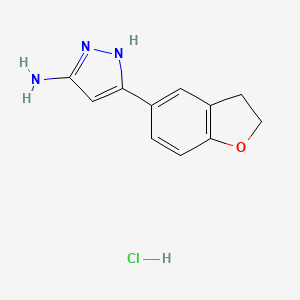
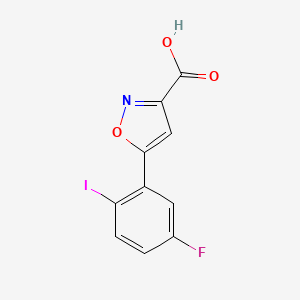

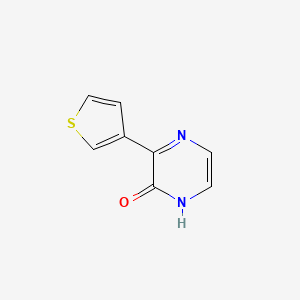
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
